molecular formula C9H9ClN2S B1612137 1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- CAS No. 876316-96-0

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)-

Cat. No.: B1612137
CAS No.: 876316-96-0
M. Wt: 212.7 g/mol
InChI Key: GQMRXNSYTBKJTB-UHFFFAOYSA-N
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Description

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group at the 5-position, a methyl group at the 1-position, and a thienyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and regioselectivity . The reaction conditions are generally mild, and the process is metal-free and acid or base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- is not fully understood. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole,3-(2-thienyl)-5-(chloromethyl)-1-methyl-: Similar structure but different substitution pattern.

    1H-Pyrazole,5-(bromomethyl)-1-methyl-3-(2-thienyl)-: Bromine instead of chlorine at the 5-position.

    1H-Pyrazole,5-(chloromethyl)-1-ethyl-3-(2-thienyl)-: Ethyl group instead of methyl at the 1-position.

Uniqueness

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMRXNSYTBKJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594567
Record name 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-96-0
Record name 5-(Chloromethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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